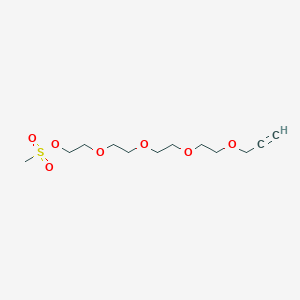
(3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate
Overview
Description
(3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrrolidine carboxylates and is commonly used in the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of (3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate is not yet fully understood. However, studies have shown that it acts as a chiral auxiliary in asymmetric synthesis and as a protecting group for amino acids. It has also been reported to inhibit the activity of certain enzymes such as carboxypeptidase A and B.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate have not been extensively studied. However, studies have shown that it has low toxicity and is relatively stable under physiological conditions. It has also been reported to have good solubility in common organic solvents.
Advantages and Limitations for Lab Experiments
The advantages of using (3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate in lab experiments include its high purity, low toxicity, and good solubility in organic solvents. It is also relatively easy to synthesize and can be used as a chiral auxiliary in asymmetric synthesis. However, the limitations include its high cost and the need for specialized equipment for its synthesis.
Future Directions
There are several future directions for the use of (3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate in scientific research. These include its potential use in the synthesis of new antiviral and anticancer agents, as well as its use as a chiral auxiliary in asymmetric synthesis. Further studies are needed to fully understand its mechanism of action and its potential applications in various fields.
Conclusion
In conclusion, (3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate is a compound that has shown promising results in various scientific research applications. Its synthesis method is relatively easy, and it has low toxicity and good solubility in organic solvents. However, further studies are needed to fully understand its mechanism of action and its potential applications in various fields.
Scientific Research Applications
(3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate has been widely used in the synthesis of biologically active molecules such as protease inhibitors, enzyme inhibitors, and antiviral agents. It has also been used in the preparation of chiral ligands for asymmetric synthesis. The compound has shown promising results in various scientific research applications such as drug discovery, medicinal chemistry, and organic synthesis.
properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl (3S,4S)-4-aminopyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-5-17-10(15)8-6-14(7-9(8)13)11(16)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZZFYPYPULRFL-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CN(C[C@H]1N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 2-benzyl-octahydrocyclopenta[C] pyrrol-6-ylcarbamate](/img/structure/B3092576.png)

![ethyl 2-[(E)-[(dimethylamino)methylidene]amino]-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate](/img/structure/B3092583.png)

![(2E)-3-[(4-ethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B3092596.png)


![Thiourea, N-[(1S,2S)-2-[bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B3092627.png)
![2-(([(Tert-butoxy)carbonyl]amino)methyl)-3-methylbutanoic acid](/img/structure/B3092639.png)




